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Compound of Interest

Compound Name:
12-Hydroxy-9(E)-octadecenoic

acid

Cat. No.: B3429387 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the nuclear magnetic resonance (NMR)

spectroscopic analysis of 12-Hydroxy-9(E)-octadecenoic acid, also known as ricinelaidic

acid. This document outlines the necessary protocols for sample preparation and data

acquisition, presents key NMR data for structural elucidation, and discusses a potential

signaling pathway relevant to this class of molecules.

Data Presentation: ¹H and ¹³C NMR of 12-Hydroxy-
9(E)-octadecenoic Acid
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 12-Hydroxy-
9(E)-octadecenoic acid. The data is compiled based on spectral data of the closely related

cis-isomer, ricinoleic acid, with adjustments to reflect the change in stereochemistry at the

double bond.

Table 1: ¹H NMR Data (Predicted) for 12-Hydroxy-9(E)-octadecenoic Acid in CDCl₃
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Proton

Assignment
Carbon No.

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

-CH₃ 18 ~0.88 t ~6.8

-(CH₂)₅- 13-17 ~1.25-1.45 m -

-CH₂-CH₂-COOH 3 ~1.63 p ~7.4

-CH₂-C= 8 ~2.01 m -

=C-CH₂-CH(OH) 11 ~2.20 m -

-CH₂-COOH 2 ~2.34 t ~7.5

-CH(OH)- 12 ~3.64 m -

-CH=CH- 9, 10 ~5.40-5.55 m -

-COOH 1 >10 br s -

Table 2: ¹³C NMR Data (Predicted) for 12-Hydroxy-9(E)-octadecenoic Acid in CDCl₃

Carbon Assignment Carbon No. Chemical Shift (δ, ppm)

-CH₃ 18 ~14.1

-(CH₂)n- 4-7, 14, 15 ~22.6 - 29.7

-CH₂-CH₂-COOH 3 ~24.9

-CH₂-CH(OH) 13 ~25.7

-CH₂-C= 8 ~31.8

=C-CH₂-CH(OH) 11 ~36.7

-CH₂-COOH 2 ~34.1

-CH(OH)- 12 ~71.8

-CH=CH- 9, 10 ~125.0 - 135.0

-COOH 1 ~179.0
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Experimental Protocols
2.1. Sample Preparation for NMR Spectroscopy

Proper sample preparation is critical for acquiring high-quality NMR spectra.

Sample Weighing: Accurately weigh approximately 5-10 mg of 12-Hydroxy-9(E)-
octadecenoic acid directly into a clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-

d (CDCl₃), to the vial. Ensure the solvent is of high purity to prevent extraneous signals.[1]

Dissolution: Gently swirl or sonicate the vial to ensure the complete dissolution of the fatty

acid.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm

NMR tube. A small plug of glass wool may be inserted into the pipette to filter any particulate

matter.

Internal Standard (Optional): For precise chemical shift referencing, a small amount of

tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

2.2. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-

specific parameters may need optimization.

¹H NMR Spectroscopy:

Spectrometer: A 400 MHz or higher field spectrometer is recommended.

Experiment: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: Approximately 12-16 ppm.

Number of Scans: 16-64 scans are typically sufficient.

Relaxation Delay (d1): 1-2 seconds.
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Acquisition Time: 2-4 seconds.

¹³C NMR Spectroscopy:

Spectrometer: A 100 MHz or higher field spectrometer.

Experiment: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments).

Spectral Width: Approximately 0-200 ppm.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g.,

1024 or more) is required.

Relaxation Delay (d1): 2 seconds.

2D NMR Spectroscopy (for full structural confirmation):

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons.

Mandatory Visualizations
3.1. Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of 12-Hydroxy-
9(E)-octadecenoic acid.
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3.2. Potential Signaling Pathway: PPARα Activation

Hydroxy fatty acids and their metabolites have been identified as ligands for peroxisome

proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism. For

instance, 9-oxo-10(E),12(E)-octadecadienoic acid, a related molecule, is a potent PPARα

agonist.[2][3] The following diagram illustrates a plausible signaling pathway for 12-Hydroxy-
9(E)-octadecenoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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